molecular formula C17H22Cl2N2O B2561582 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride CAS No. 906744-84-1

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride

Cat. No. B2561582
CAS RN: 906744-84-1
M. Wt: 341.28
InChI Key: JPFSKFWDBGWHNW-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]piperazine is a synthetic compound .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 1-[3-(Benzyloxy)phenyl]piperazine is 268.36 . The InChI code provides a specific identifier for the compound .

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

A study highlights the metabolic pathways and disposition of arylpiperazine derivatives, which undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites are noted for their serotonin receptor-related effects among others. Understanding these metabolic pathways is crucial for developing drugs with improved efficacy and reduced side effects (Caccia, 2007).

Development of Macozinone for TB Treatment

The application of piperazine derivatives in the treatment of tuberculosis (TB) is discussed, particularly focusing on Macozinone, a piperazine-benzothiazinone PBTZ169 currently undergoing clinical studies. This review summarizes the key findings leading to the development of this compound, highlighting its target, decaprenylphospohoryl ribose oxidase DprE1, involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis (Makarov & Mikušová, 2020).

Piperazine Derivatives for Therapeutic Use

A patent review on piperazine compounds elucidates their significance in designing drugs across various therapeutic areas. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, suggesting the flexibility of piperazine as a core structure for drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Discovery of Antineoplastic Agents

The review details the discovery and development of a novel series of piperidones, demonstrating potent cytotoxic properties and highlighting their potential as antineoplastic agents. This underscores the versatility of piperazine derivatives in cancer treatment, offering insights into their modes of action and potential for further drug development (Hossain, Enci, Dimmock, & Das, 2020).

Benzoxazinoids as Antimicrobial Scaffolds

Benzoxazinoids, including derivatives of 1,4-benzoxazin-3-one, exhibit antimicrobial activity, suggesting the potential of this scaffold for designing new antimicrobial compounds. This highlights the broader applications of piperazine derivatives beyond their traditional use, opening avenues for antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).

Mechanism of Action

While the specific mechanism of action for 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride is not mentioned, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.2ClH/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFSKFWDBGWHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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